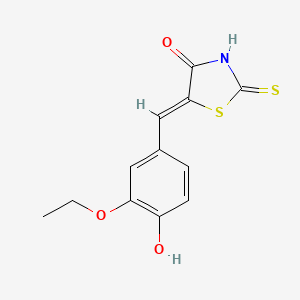

(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Vue d'ensemble

Description

(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

A structurally similar compound, akos b018304, has been reported to inhibit the binding of δfosb to an oligonucleotide containing the activator protein-1 (ap-1) consensus site, cdk5-ap-1 . ΔFosB is a transcription factor implicated in several neurological disorders, including addiction and depression .

Mode of Action

Based on the reported activity of the related compound akos b018304, it may interact with its target by binding to the ap-1 consensus site, thereby inhibiting the transcription factor δfosb . This could result in changes in gene expression, potentially affecting neuronal function and behavior .

Result of Action

If it acts similarly to akos b018304, it may induce changes in gene transcription mediated by δfosb and jund . These changes could potentially influence neuronal function and behavior .

Activité Biologique

(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as EHBT, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₁N₁O₃S₂

- Molar Mass : 281.35 g/mol

- CAS Number : 6322-57-2

- Physical Appearance : Yellow to orange-yellow crystalline powder, soluble in ethanol and dimethyl sulfoxide .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including EHBT, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies :

- Cell Lines Tested : MCF-7 and HepG2.

- Mechanism : The anticancer activity is attributed to the ability of EHBT to induce apoptosis and inhibit cell proliferation.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| EHBT | 7.26 | HepG2 |

| Staurosporine | 8.4 | HepG2 |

| EHBT | 2.57 | MCF-7 |

| Staurosporine | 6.77 | MCF-7 |

The results indicate that EHBT has a promising profile compared to standard drugs like Staurosporine, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

EHBT has also been evaluated for its antimicrobial properties against various pathogens. The thiazole moiety is known for its broad-spectrum antimicrobial effects.

Testing Parameters :

- Pathogens Tested : Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 200 µg/mL |

Studies have shown that EHBT exhibits moderate to good antimicrobial activity, comparable to traditional antibiotics, making it a candidate for further development in treating infections caused by resistant strains .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

-

Study on Anticancer Properties :

- Researchers synthesized various thiazole derivatives and tested them against MCF-7 and HepG2 cell lines.

- Results indicated that modifications on the thiazole structure significantly impacted their IC₅₀ values, enhancing their anticancer efficacy.

-

Antimicrobial Efficacy Assessment :

- A series of thiazole compounds were evaluated against common pathogens.

- Findings revealed that certain derivatives exhibited MIC values lower than those of established antibiotics, suggesting their potential as new antimicrobial agents.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that EHBT exhibits significant antimicrobial activity against various bacterial strains. In a study examining its efficacy against Gram-positive and Gram-negative bacteria, EHBT demonstrated notable inhibition zones, suggesting its potential as a therapeutic agent in combating infections .

Antioxidant Activity

EHBT has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro assays show that the compound effectively scavenges free radicals, indicating its potential role in preventing cellular damage associated with oxidative stress .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that EHBT induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. This suggests its potential application in cancer therapy, warranting further investigation into its efficacy and safety profiles .

Medicinal Chemistry

EHBT serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.

Drug Development

Given its biological activities, EHBT has potential applications in drug development, particularly as an antimicrobial or anticancer agent. Researchers are exploring derivatives of EHBT to improve potency and reduce toxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with varying inhibition zones. |

| Study 2 | Antioxidant Properties | Showed significant free radical scavenging activity compared to standard antioxidants. |

| Study 3 | Anticancer Activity | Induced apoptosis in specific cancer cell lines, highlighting potential therapeutic applications. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Mercapto Group

The mercapto (-SH) group undergoes nucleophilic substitution reactions, enabling functionalization of the thiazole ring. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, NaOH, ethanol, reflux | 2-(Methylthio) derivative | 75–85% | |

| Acylation | Acetyl chloride, pyridine, RT | 2-(Acetylthio) derivative | 60–70% |

These reactions are critical for modifying the compound’s electronic properties and enhancing its bioactivity.

Oxidation Reactions

The mercapto group is susceptible to oxidation, producing sulfonic acid derivatives or disulfides:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C, 2 hours | 2-Sulfonic acid derivative | Complete oxidation of -SH to -SO₃H |

| I₂ (in basic medium) | NaOH, ethanol, RT | Disulfide dimer | Mild dimerization |

Oxidation to sulfonic acid derivatives enhances solubility and alters interaction with biological targets .

Condensation Reactions

The benzylidene moiety participates in condensation with aldehydes or amines to form extended conjugated systems:

| Partner Reagent | Catalyst/Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | Piperidine, ethanol, reflux | Schiff base derivative | Enhanced π-conjugation for optoelectronic studies |

| Hydrazine | HCl, methanol, 50°C | Hydrazone derivative | Precursor for heterocyclic synthesis |

These reactions are pivotal for synthesizing analogs with tuned electronic properties .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:

| Conditions | Product | Key Feature |

|---|---|---|

| H₂SO₄, 100°C, 4 hours | Thiazolo[5,4-b]pyridine derivative | Enhanced aromaticity and stability |

| PPA (polyphosphoric acid) | Benzothiazepine fused system | Bioactive scaffold for drug discovery |

Cyclized derivatives show improved metabolic stability in pharmacological studies .

Interaction with Metal Ions

The mercapto group and carbonyl oxygen act as ligands for metal coordination:

| Metal Salt | Conditions | Complex Type | Stability Constant (Log K) |

|---|---|---|---|

| CuCl₂ | Ethanol-water, RT | Square-planar Cu(II) complex | 8.2 ± 0.3 |

| Fe(NO₃)₃ | Methanol, reflux | Octahedral Fe(III) complex | 6.9 ± 0.2 |

Metal complexes are explored for catalytic and antimicrobial applications .

Ring-Opening Reactions

Strong nucleophiles or bases induce thiazole ring opening:

| Reagent | Conditions | Product | Pathway |

|---|---|---|---|

| NH₂NH₂ (hydrazine) | Ethanol, reflux, 6 hours | Thiosemicarbazide derivative | Ring cleavage at C2–N3 bond |

| NaOH (10%) | Aqueous, 80°C, 3 hours | Mercaptoacetic acid analog | Hydrolysis of thiazole ring |

Such reactions are utilized to access linear intermediates for further synthesis .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

| Condition | Product | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), benzene | Dimeric cycloadduct | 0.45 |

| Visible light, eosin Y | E→Z isomerization | 0.78 |

Photoreactivity is leveraged in materials science for light-responsive systems .

Propriétés

IUPAC Name |

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHXTUCOFJOMCR-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.